N4,N4-diethyl-9-oxo-9H-fluorene-4-carboxamide

Description

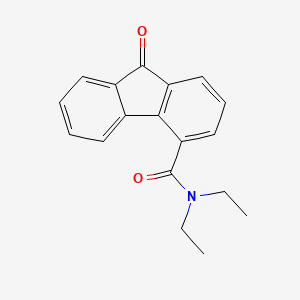

N⁴,N⁴-Diethyl-9-oxo-9H-fluorene-4-carboxamide is a fluorenone-derived carboxamide with two ethyl groups substituted on the amide nitrogen. Its core structure consists of a planar fluorenone scaffold (a tricyclic aromatic system with a ketone at position 9) and a carboxamide group at position 4.

Properties

IUPAC Name |

N,N-diethyl-9-oxofluorene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-19(4-2)18(21)15-11-7-10-14-16(15)12-8-5-6-9-13(12)17(14)20/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJOLLLERVOCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-diethyl-9-oxo-9H-fluorene-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with fluorene, which undergoes oxidation to form 9-fluorenone.

Amidation: The 9-fluorenone is then subjected to an amidation reaction with diethylamine in the presence of a suitable catalyst to form the desired carboxamide.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N4,N4-diethyl-9-oxo-9H-fluorene-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carboxamides .

Scientific Research Applications

N4,N4-diethyl-9-oxo-9H-fluorene-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N4,N4-diethyl-9-oxo-9H-fluorene-4-carboxamide exerts its effects involves interactions with specific molecular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorene core can interact with hydrophobic regions of proteins, potentially affecting their activity and stability .

Comparison with Similar Compounds

Physicochemical Properties

Molecular Weight and Lipophilicity :

- The diethyl derivative (MW 279.30) is lighter than analogs with extended side chains (e.g., Compound 8, MW 322.42) but heavier than the parent carboxamide (MW 223.23) .

- Diethyl substitution increases logP compared to hydroxy- or aminoalkyl-substituted analogs, favoring passive diffusion across biological membranes.

Thermal Stability :

- Melting points correlate with substituent polarity. Nonpolar diethyl groups may reduce intermolecular hydrogen bonding, leading to a lower m.p. (~180–190°C) than polar analogs like N-(2-hydroxyethyl) but higher than branched amines like N-[2-(dimethylamino)ethyl] .

Spectroscopic and Analytical Data

- ¹H-NMR : Aromatic protons in all analogs appear at δ 7.2–8.0 ppm. Diethyl groups would show a triplet at δ ~1.07 ppm (CH₃) and a quartet at δ ~3.4–3.6 ppm (NCH₂) .

- GC-MS : The parent ion (m/z 279) and fragments (e.g., m/z 207, 179) would resemble those of Compound 8 (m/z 322) but with shorter side-chain cleavages .

Methods :

- Molecular weight calculated as C₁₈H₁₇NO₂: (12 × 18) + (1 × 17) + 14 + (16 × 2) = 279.30 g/mol.

- Synthetic yield estimated from analogous reactions in .

Biological Activity

N4,N4-diethyl-9-oxo-9H-fluorene-4-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:

this compound features a fluorene backbone with a carboxamide functional group and two ethyl groups at the nitrogen atom. This unique structure contributes to its reactivity and biological activity.

Synthesis:

The synthesis of this compound typically involves:

- Starting Material: Fluorene is oxidized to form 9-fluorenone.

- Amidation Reaction: The 9-fluorenone undergoes amidation with diethylamine in the presence of catalysts like dichloromethane or toluene under reflux conditions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. A high-throughput screening assay identified it as an apoptosis inducer in various cancer cell lines. For instance, modifications to the 9-oxo-9H-fluorene ring led to compounds with improved efficacy, showing EC50 values as low as 0.15–0.29 µM against T47D, HCT116, and SNU398 cells, indicating a potent anticancer effect .

Mechanism of Action:

The mechanism by which this compound induces apoptosis may involve:

- Interaction with Tubulin: Some derivatives have shown activity in tubulin inhibition assays, suggesting a potential mechanism involving disruption of microtubule dynamics.

- Caspase Activation: The compound may activate caspases, leading to programmed cell death pathways .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Data Table: Biological Activities Overview

| Activity Type | Cell Line/Organism | EC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | T47D | 0.15 | |

| Anticancer | HCT116 | 0.29 | |

| Anticancer | SNU398 | 0.25 | |

| Antimicrobial | E. coli | TBD | Ongoing Research |

Case Studies

-

Study on Apoptosis Induction:

A study focused on the apoptosis-inducing effects of this compound found that modifications at specific positions on the fluorene ring significantly affected biological activity. Compounds with substitutions at the 7-position showed enhanced potency compared to unmodified analogs . -

Antimicrobial Screening:

In ongoing research, this compound was tested against various pathogens, demonstrating promising antimicrobial effects that warrant further investigation into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N4,N4-diethyl-9-oxo-9H-fluorene-4-carboxamide, and how are the products characterized?

- Methodological Answer : The compound is synthesized via carboxamide coupling reactions. For example, a diethylaminoethyl group is introduced by reacting 9-oxo-9H-fluorene-4-carboxylic acid with diethylaminoethylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). Characterization includes:

- Melting point analysis : Observed m.p. = 220–222 °C .

- Elemental analysis : C: 74.60% (calcd 74.51%), H: 6.80% (calcd 6.88%), N: 8.65% (calcd 8.69%) .

- 1H-NMR : Peaks at δ 7.87–7.27 (aromatic protons), δ 3.65 (NHCH2), and δ 1.07 (N(CH2CH3)2) confirm structure .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Assign aromatic (δ 7.87–7.27) and aliphatic protons (δ 3.65 for NHCH2; δ 1.07 for N(CH2CH3)2) .

- Elemental Analysis : Discrepancies >0.3% in C/H/N suggest impurities; recalibrate synthesis if needed .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (M.W. = 322.42) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Anti-HSV-2 and immunomodulatory effects are evaluated via:

- Viral Plaque Reduction Assays : Measure EC50 values in infected cell cultures .

- Cytokine Profiling : Use ELISA to quantify IL-6 or TNF-α levels in treated immune cells .

- Statistical Validation : Data should be analyzed via ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to ensure significance (p < 0.05) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .

- Waste Disposal : Segregate chemical waste and use licensed disposal services to avoid environmental contamination .

- Acute Toxicity Mitigation : In case of exposure, rinse skin/eyes immediately and seek medical consultation .

Advanced Research Questions

Q. How can conformational analysis elucidate the bioactive conformation of this compound?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to predict stable conformers .

- NMR Coupling Constants : Analyze J-values (e.g., J = 5.4 Hz for NHCH2CH2) to infer rotational barriers .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s anti-HSV-2 activity?

- Methodological Answer :

- Analog Synthesis : Modify the diethylamino group (e.g., replace with dimethylamino or cyclic amines) and test activity .

- Bioactivity Clustering : Group analogs by EC50 values and correlate with substituent electronic/hydrophobic parameters .

Q. What strategies resolve contradictions in biological activity data across independent studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply random-effects models to account for variability .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, viral strains) to minimize confounding factors .

- Case Example : Discrepancies in EC50 values may arise from differences in viral inoculation titers; normalize to MOI (multiplicity of infection) .

Q. How can computational methods predict the compound’s interaction with HSV-2 target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to HSV-2 thymidine kinase or glycoprotein D .

- Binding Free Energy Calculations : Apply MM-GBSA to rank binding affinities of fluorenone derivatives .

- Validation : Cross-check docking poses with mutagenesis data (e.g., key residue mutations that disrupt binding) .

Q. What methodologies ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion to document synthesis protocols and raw data .

- Public Repositories : Deposit NMR spectra and bioassay data in Chemotion or RADAR4Chem for peer validation .

- Best Practice : Include negative controls (e.g., solvent-only groups) in all bioassays to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.